cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18143736
InChI: InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1
SMILES:
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18143736

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid -

Specification

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name (3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1
Standard InChI Key KQTVLXDCOVTAKY-CRCLSJGQSA-N
Isomeric SMILES C1C[C@H]2[C@@H](C1)ON=C2C(=O)O
Canonical SMILES C1CC2C(C1)ON=C2C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a cyclopentane ring fused to an isoxazoline heterocycle. The isoxazoline ring contains both oxygen and nitrogen atoms at positions 1 and 2, respectively, while the carboxylic acid group at position 3 introduces acidity and hydrogen-bonding capacity. The cis configuration at positions 4 and 5 (denoted as 3aR,6aR3aR,6aR) is critical for its stereochemical stability and biological interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H9NO3\text{C}_7\text{H}_9\text{NO}_3
Molecular Weight155.15 g/mol
IUPAC Name(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,oxazole-3-carboxylic acid
SMILES NotationC1C[C@H]2[C@@H](C1)ON=C2C(=O)O\text{C1C[C@H]2[C@@H](C1)ON=C2C(=O)O}
Melting PointNot reported
SolubilityModerate in polar solvents

The stereochemistry is preserved in the isomeric SMILES string, which specifies the RR-configuration at both chiral centers. Infrared (IR) spectroscopy typically confirms the presence of carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}) and isoxazoline ring vibrations (15501650cm11550–1650 \, \text{cm}^{-1}).

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis often begins with cyclopentene precursors subjected to [2+3] cycloaddition reactions with nitrile oxides. For example, ethyl cyclopent-3-ene-1-carboxylate can react with in situ-generated nitrile oxides under microwave irradiation to yield the isoxazoline ring. Subsequent hydrolysis of the ester group under acidic conditions produces the carboxylic acid derivative.

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1CycloadditionNitrile oxide, Δ\Delta, MW60–70%
2Ester hydrolysisHCl (aq),reflux\text{HCl (aq)}, \, \text{reflux}>90%

Microwave-assisted synthesis enhances reaction efficiency, reducing time from hours to minutes while maintaining stereoselectivity.

Industrial-Scale Production

Continuous flow reactors have been adopted for large-scale manufacturing, offering improved heat transfer and reproducibility. A patented method describes the use of immobilized catalysts to achieve enantiomeric excess (eeee) >98% .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions, including:

  • Esterification: Treatment with alcohols under acidic conditions yields methyl or ethyl esters, useful as intermediates.

  • Amidation: Coupling with amines via carbodiimide reagents produces amides with potential bioactivity .

Isoxazoline Ring Modifications

The isoxazoline ring is susceptible to ring-opening under reductive conditions. For instance, hydrogenolysis with Pd/C\text{Pd/C} cleaves the N–O bond, generating a β-amino alcohol derivative .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to neuraminidase inhibitors and γ-aminobutyric acid (GABA) analogs. Its rigid scaffold reduces conformational entropy, enhancing drug-target binding .

Materials Science

Functionalization with polymerizable groups (e.g., acrylates) yields crosslinked hydrogels with tunable mechanical properties, explored for controlled drug delivery.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR confirms stereochemistry via coupling constants (J4,5=6.8HzJ_{4,5} = 6.8 \, \text{Hz}) .

  • X-ray Crystallography: Resolves absolute configuration, showing a puckered cyclopentane ring .

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